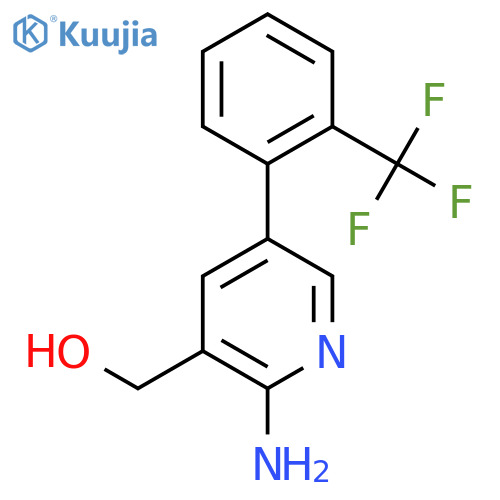

Cas no 1261535-87-8 (2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol)

1261535-87-8 structure

商品名:2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol

CAS番号:1261535-87-8

MF:C13H11F3N2O

メガワット:268.234453439713

CID:4984174

2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol

-

- インチ: 1S/C13H11F3N2O/c14-13(15,16)11-4-2-1-3-10(11)8-5-9(7-19)12(17)18-6-8/h1-6,19H,7H2,(H2,17,18)

- InChIKey: BVDNXFBOSBGVTG-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC=CC=1C1C=NC(=C(CO)C=1)N)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 298

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 59.1

2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013007634-500mg |

2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol |

1261535-87-8 | 97% | 500mg |

$790.55 | 2023-09-03 | |

| Alichem | A013007634-1g |

2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol |

1261535-87-8 | 97% | 1g |

$1460.20 | 2023-09-03 | |

| Alichem | A013007634-250mg |

2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol |

1261535-87-8 | 97% | 250mg |

$499.20 | 2023-09-03 |

2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol 関連文献

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

1261535-87-8 (2-Amino-5-(2-(trifluoromethyl)phenyl)pyridine-3-methanol) 関連製品

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量